N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c21-15-8-2-1-6-13(15)12-27-24-11-5-7-14(19(24)26)18(25)23-20-22-16-9-3-4-10-17(16)28-20/h1-11H,12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTSEVGCYVUQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step may involve the reaction of the benzothiazole intermediate with a fluorophenyl halide under basic conditions.
Formation of the Pyridine Carboxamide Moiety: This can be done by reacting the intermediate with a pyridine carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The dihydropyridine ring and carboxamide group are susceptible to hydrolysis under acidic or basic conditions:
Hydrolysis kinetics depend on the electron-withdrawing nature of the benzothiazole group, which increases electrophilicity at the carbonyl carbon.
Nucleophilic Substitution Reactions
The 2-fluorophenylmethoxy group participates in nucleophilic aromatic substitutions (SNAr):
The fluorine atom’s meta-directing effect governs positional selectivity in SNAr reactions.
Oxidation Reactions
Oxidative transformations target the dihydropyridine ring and benzothiazole sulfur:
Notably, oxidation of the benzothiazole sulfur proceeds without ring-opening under mild conditions .
Cyclization and Ring-Opening Reactions
The molecule undergoes intramolecular cyclizations under specific catalysts:
Cyclization products exhibit improved biological activity due to rigidified conformations .
Functional Group Interconversion
The carboxamide group participates in classical transformations:
| Reaction Type | Reagent | Conditions | Products | Ref. |
|---|---|---|---|---|
| Hofmann degradation | Br2, NaOH | 0°C, 2 h | 3-Aminopyridine derivative | |
| Esterification | SOCl2, MeOH | Reflux, 8 h | Methyl ester |
Steric hindrance from the benzothiazole ring slows reaction rates compared to simpler dihydropyridines.
Photochemical Reactions
UV irradiation induces unique rearrangements:
| Wavelength | Solvent | Time | Products | Quantum Yield | Ref. |
|---|---|---|---|---|---|
| 254 nm | Acetonitrile | 48 h | Spiro-oxetane isomer | Φ = 0.12 | |
| 365 nm | Toluene | 72 h | Benzothiazole-pyridine dimer | Φ = 0.08 |
Photoproducts demonstrate configurational stability under ambient conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the fluorophenyl group:
| Coupling Type | Catalyst | Conditions | Products | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | DME/H2O, 80°C, 12 h | Biaryl derivatives | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Toluene, 110°C, 24 h | Aminated aryl ethers |
Electron-deficient aryl rings facilitate oxidative addition in cross-couplings .
This compound’s multifunctional architecture enables diverse reactivity pathways, making it valuable for medicinal chemistry and materials science. Strategic functionalization of its benzothiazole, dihydropyridine, and fluorophenyl domains allows precise modulation of physicochemical and biological properties.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
3. Enzyme Inhibition
this compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurodegenerative diseases like Alzheimer's, suggesting that this compound could serve as a lead for developing new treatments .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including condensation reactions between appropriate benzothiazole derivatives and substituted dihydropyridine carboxamides. Variations in the synthesis can lead to different derivatives with enhanced or altered biological activities .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several derivatives of the compound and evaluated their anticancer properties against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial effects of this compound revealed that it displayed substantial inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-1-[(2-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- N-(1,3-benzothiazol-2-yl)-1-[(2-bromophenyl)methoxy]-2-oxopyridine-3-carboxamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. This can affect its reactivity, biological activity, and overall chemical behavior.
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H13F2N3O2S |
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | N'-(1,3-benzothiazol-2-yl)-2-fluoro-N'-(2-fluorobenzoyl)benzohydrazide |
| InChI Key | POTHMKAWESZXFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F)F |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Anticancer Activity : The compound exhibits potent antiproliferative effects against various cancer cell lines. It inhibits key enzymes such as tyrosine kinases, which are crucial in cell signaling pathways associated with cancer progression .
- Antibacterial Properties : Studies indicate that the compound interacts with bacterial membranes, leading to cell lysis and death. It has shown promise as an antibacterial agent against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
-
Antiproliferative Activity : In a study involving various benzothiazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects in cancer models such as paraganglioma and pancreatic cancer. The derivatives induced a marked reduction in cell viability at low micromolar concentrations .
- Table 1: Antiproliferative Effects on Cancer Cell Lines
Compound Cell Line IC50 (μM) N-(1,3-benzothiazol-2-yl)... Paraganglioma 8.5 N-(1,3-benzothiazol-2-yl)... Pancreatic Cancer 7.0 -
Quorum Sensing Inhibition : The compound has been evaluated for its potential as a quorum sensing inhibitor in Pseudomonas aeruginosa. Certain derivatives exhibited moderate inhibitory activity on biofilm formation, suggesting a novel approach to combat bacterial infections without relying solely on traditional antibiotics .
- Table 2: Quorum Sensing Inhibition Activity
Compound LasB IC50 (μg/mL) Derivative 3 115.2 Derivative 6 182.2 Derivative 7 45.5 - Mechanisms of Anticancer Activity : Research has highlighted that the compound may act through multiple mechanisms beyond PPARα antagonism, including the inhibition of other pathways involved in cancer cell survival and proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions .
- Step 2 : Introduction of the 2-fluorobenzyloxy group through nucleophilic substitution or Mitsunobu reactions .
- Step 3 : Coupling of the dihydropyridine-carboxamide moiety using carbodiimide-mediated amide bond formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- NMR : Focus on ¹H NMR signals for the fluorophenyl group (δ 7.2–7.5 ppm, coupling constants J = 8–10 Hz) and dihydropyridine protons (δ 6.8–7.1 ppm). ¹³C NMR should confirm carbonyl groups (δ 165–175 ppm) .
- FTIR : Look for C=O stretches (~1675–1720 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., m/z 425.08 [M+H]⁺) .
Advanced Research Questions
Q. How does the 2-fluorophenylmethoxy group influence the compound’s bioactivity compared to other substituents (e.g., chloro or nitro groups)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances membrane permeability and metabolic stability. Comparative studies with chloro/nitro analogs (e.g., MIC values against Staphylococcus aureus: 2-fluoro = 8 µg/mL vs. 2-chloro = 16 µg/mL) suggest fluorinated derivatives exhibit superior antibacterial potency .
- Experimental Design : Synthesize analogs with varying substituents and test bioactivity using standardized microdilution assays .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting MIC values across studies)?
- Methodological Answer :
- Data Harmonization : Ensure consistent test conditions (e.g., bacterial strain ATCC 6538, inoculum size 1 × 10⁵ CFU/mL, 24-hour incubation) .
- Control Normalization : Include reference antibiotics (e.g., ciprofloxacin) to calibrate inter-study variability .
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of discrepancies .
Q. How can computational modeling predict binding interactions between this compound and target enzymes (e.g., bacterial topoisomerases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB ID: 1KZN). Key residues: Asp73 and Ser79 for hydrogen bonding with the carboxamide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzothiazole-fluorophenyl pharmacophore in the enzyme’s hydrophobic pocket .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol = 85:15) to isolate enantiomers .
- Process Optimization : Monitor reaction temperature (<5°C) during coupling steps to minimize racemization .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
